molecular formula C17H17ClN2O3S2 B2403600 N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627834-60-0

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No.: B2403600
CAS No.: 627834-60-0
M. Wt: 396.9
InChI Key: DIUCQKKNUKZQOO-UHFFFAOYSA-N
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Description

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a synthetic chemical compound designed for research and development, particularly in the field of agrochemistry. Its molecular structure incorporates several pharmacophores known to confer significant biological activity: a (4-chlorophenyl)sulfonyl group, a thiophen-2-yl moiety, and a 1,3-oxazol-5-amine core. This specific combination is of high interest because the simultaneous presence of sulfur-containing heterocycles like thiophene and sulfonamide groups has been associated with potent fungicidal and antiviral properties in other compounds . The thiophene ring is a privileged structure in agrochemical discovery, featured in several commercial fungicides such as penthiopyrad and isofetamid, which validates its utility in designing new crop protection agents . Furthermore, the sulfonamide functional group is a classic bioisostere known to enhance physicochemical properties and contribute to a molecule's ability to interact with biological targets, a feature exploited in both pharmaceuticals and agrochemicals . Researchers are investigating this compound primarily for its potential as a lead structure in the development of novel fungicides. Its proposed mechanism of action may involve the inhibition of critical enzymatic processes in plant pathogens, though specific target identification requires further study. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-2-3-10-19-16-17(20-15(23-16)14-5-4-11-24-14)25(21,22)13-8-6-12(18)7-9-13/h4-9,11,19H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUCQKKNUKZQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-halo ketone and an amide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    N-Butylation: The final step involves the alkylation of the amine group with butyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and thiophene-containing molecules with biological targets. It may serve as a lead compound for the development of new drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxazole rings.

Mechanism of Action

The mechanism of action of N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene and oxazole rings can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Oxazole vs. Thiazole Derivatives
  • Target Compound : 1,3-oxazole core with a thiophen-2-yl group.
  • Analog (): 1,3-thiazole core with dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).
Sulfonyl Group Modifications
  • Analog () : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine
    • Replaces thiophen-2-yl with furan and substitutes the amine with a 4-fluorophenyl group.
    • Furan’s lower aromaticity compared to thiophene may reduce electron-richness, impacting π-π stacking interactions .
Amine Substituent Diversity
Antifungal Activity ()
  • Acyl hydrazones with 4-chlorophenyl groups (e.g., TH3–TH7) exhibited fungicidal activity against Candida spp. (MIC80 = 2–8 µg/mL).
  • The 4-chlorophenylsulfonyl group in the target compound may similarly enhance antifungal potency through membrane interaction or enzyme inhibition .
Halogen Effects ()
  • Substituted maleimides showed that halogen size (F, Cl, Br, I) minimally impacted inhibitory potency (IC50 ~4–7 µM).
Insecticidal Potential ()
  • Pyridine derivatives with 4-chlorophenyl groups demonstrated higher aphid toxicity than acetamiprid.
  • The sulfonyl and thiophene groups in the target compound may similarly enhance bioactivity via hydrophobic interactions .

Physicochemical and Structural Data

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity
Target Compound C₁₇H₁₆ClN₂O₃S₂ 407.90 g/mol 4-ClPh-sulfonyl, thiophen-2-yl Antifungal/Insecticidal
N-butyl-4-(4-F-benzene-sulfonyl) analog () C₁₉H₁₈ClFN₂O₃S 408.88 g/mol 4-F-benzene-sulfonyl, N-butyl Unknown
4-(4-ClPh-sulfonyl)-N-(4-FPh)-2-furyl () C₁₉H₁₃ClFN₂O₄S 442.84 g/mol 4-F-phenylamine, furyl Unknown
Thiazole derivative () C₂₀H₂₂ClN₂O₅S₃ 516.04 g/mol Dual sulfonyl, 3-methoxypropyl Unknown

Key Observations :

  • Thiophene’s higher electron density vs. furan may improve binding to aromatic receptors .

Biological Activity

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O3SC_{17}H_{17}ClN_2O_3S. The compound features a thiophene ring, an oxazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of the compound exhibit moderate to strong antibacterial activity against several bacterial strains. In particular, the synthesized compounds showed significant effects against:

  • Salmonella typhi
  • Bacillus subtilis

However, the activity was weaker against other tested strains , indicating specificity in antibacterial efficacy .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as:

  • Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission.
    • Findings : Some derivatives displayed strong inhibition with IC50 values ranging from 0.63μM0.63\,\mu M to 6.28μM6.28\,\mu M, significantly lower than the reference standard thiourea (IC50 = 21.25μM21.25\,\mu M).
  • Urease : An enzyme involved in the hydrolysis of urea.
    • Findings : The compounds exhibited strong urease inhibition, with several showing comparable or superior activity to existing inhibitors .

Case Study 1: Antibacterial Screening

A study synthesized various derivatives of this compound and assessed their antibacterial properties. The results indicated that compounds with specific structural modifications had enhanced activity against Salmonella typhi and Bacillus subtilis. The structure–activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group was crucial for antibacterial potency .

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
7lSalmonella typhi0.85 µg/mL
7mBacillus subtilis0.45 µg/mL
7nE. coli10 µg/mL

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, several derivatives were tested for their AChE and urease inhibitory activities. The results highlighted that:

Compound IDAChE IC50 (µM)Urease IC50 (µM)
7o1.130.75
7p1.210.80
7r6.281.05

These findings suggest that modifications in the side chains significantly influence the inhibitory effects on these enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

The synthesis of oxazole-sulfonamide derivatives typically involves cyclocondensation reactions. For example, thiadiazole analogs are synthesized by refluxing carboxylic acid derivatives with thiosemicarbazide in POCl₃, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . For the target compound, key steps include sulfonylation of the oxazole core and subsequent functionalization of the thiophene and butylamine moieties. Optimization requires controlled reagent stoichiometry, temperature (e.g., 90°C under reflux), and monitoring via TLC or HPLC to minimize side products like sulfoxides or amine derivatives .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?

Essential techniques include:

  • NMR spectroscopy : To confirm substituent positions and verify the absence of unreacted intermediates. For example, 1^1H NMR can resolve thiophene proton environments, while 13^{13}C NMR identifies sulfonyl and oxazole carbons .
  • HPLC : To assess purity (>95% typically required for biological assays), using reverse-phase columns and UV detection at 254 nm .
  • Mass spectrometry (HRMS) : For molecular weight validation (e.g., ESI+ mode to detect [M+H]⁺ ions) .

Q. How can crystallographic data be obtained and refined for structural validation?

Single-crystal X-ray diffraction is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation with tools like PLATON to check for missed symmetry or disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized bioassays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-response curves : Compare IC₅₀ values across studies, accounting for differences in solvent (e.g., DMSO concentration ≤0.1%) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s kinase inhibition potential?

  • In vitro : Use recombinant aurora kinase assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of ATP binding. Confirm selectivity via kinase profiling panels (e.g., against CRF₁ or CRF₂ receptors) .
  • In vivo : Employ xenograft models (e.g., murine leukemia) with oral administration (10–30 mg/kg) to assess tumor growth suppression. Monitor plasma exposure via LC-MS/MS .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s potency?

  • Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonyl group electrophilicity.
  • Bioisosteric replacement : Substitute the thiophene with furan or pyrrole to modulate lipophilicity (clogP) .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in aurora kinase active sites, guided by crystallographic data .

Q. What analytical strategies address challenges in stability studies under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via UPLC-PDA and identify products with HRMS .
  • Plasma stability assays : Incubate with rat plasma (1–4 hours) and quantify remaining compound using LC-MS .

Methodological Notes

  • Controlled synthesis : Always use anhydrous conditions for sulfonylation steps to avoid hydrolysis .
  • Crystallography : Prioritize crystals grown by slow evaporation from ethanol/acetone mixtures to ensure high diffraction quality .
  • Data reproducibility : Archive raw spectral and chromatographic data in repositories like Zenodo for peer validation .

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